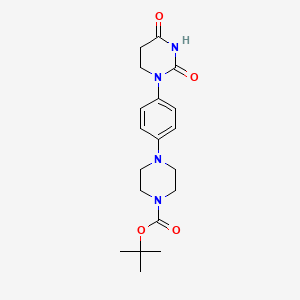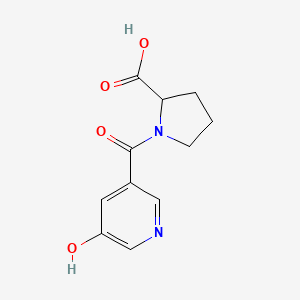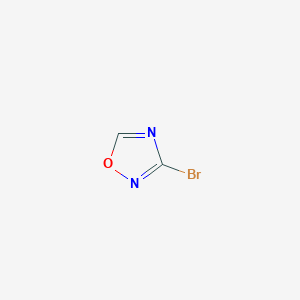
3-Bromo-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2,4-oxadiazole is a heterocyclic compound containing nitrogen, oxygen, and bromine atoms. It belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and other fields. The unique structure of this compound makes it a valuable building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with bromine-containing reagents. For example, the reaction between hydrazides and α-bromo nitroalkanes can yield this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidative cyclization reactions.
Bromine-Containing Reagents: Essential for introducing the bromine atom into the oxadiazole ring.
Major Products Formed:
Substituted Oxadiazoles: Formed through substitution reactions.
Complex Heterocycles: Resulting from cyclization reactions.
Scientific Research Applications
3-Bromo-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for designing drugs with antiviral, antitumor, and anti-inflammatory activities.
Materials Science: Incorporated into advanced materials such as electroluminescent and electron-transport materials.
Biological Research: Studied for its potential as an antimicrobial and anti-infective agent.
Mechanism of Action
The mechanism of action of 3-Bromo-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects. Additionally, it may interfere with signaling pathways like NF-kB, contributing to its biological activities .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 3-Bromo-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to other oxadiazole isomers. Its specific substitution pattern allows for targeted applications in various fields, making it a versatile and valuable compound .
Properties
IUPAC Name |
3-bromo-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2O/c3-2-4-1-6-5-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNSQBXWQNVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

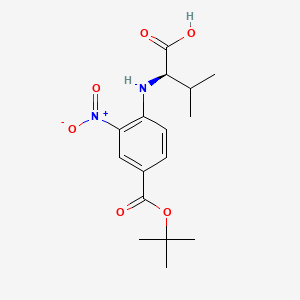
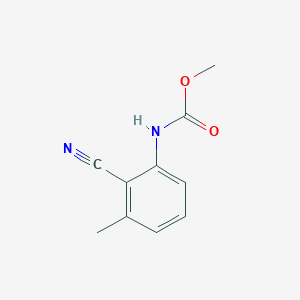

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)



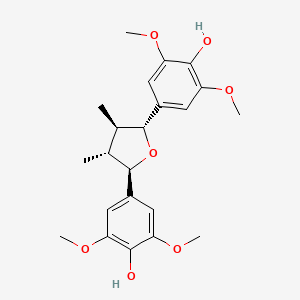

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
